Diphenan

Description

Structure

3D Structure

Properties

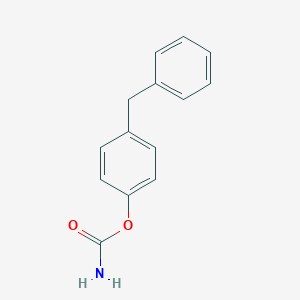

IUPAC Name |

(4-benzylphenyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-14(16)17-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJBRUSGEJORQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046234 | |

| Record name | Diphenan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-71-3 | |

| Record name | Phenol, 4-(phenylmethyl)-, 1-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenan [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzylphenyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U129BBY8DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diphenhydramine mechanism of action in CNS

An In-Depth Technical Guide to the Central Nervous System Mechanisms of Diphenhydramine

Introduction

Diphenhydramine, a first-generation ethanolamine-class antihistamine, has been a cornerstone of clinical practice since its FDA approval in 1946.[1] While widely recognized for its peripheral anti-allergic effects, its profound impact on the central nervous system (CNS) underpins its use as a sedative and, historically, as an antiparkinsonian agent.[1] Its ability to readily cross the blood-brain barrier distinguishes it from later-generation antihistamines and makes it an invaluable tool for neuroscience research, enabling the exploration of sleep, cognition, and neurotransmission.[2][3]

This guide, intended for researchers and drug development professionals, provides a detailed examination of the multifaceted molecular mechanisms governing diphenhydramine's actions within the CNS. We will move beyond a simple description of its targets to analyze the causality behind its pharmacological profile, supported by field-proven experimental methodologies.

Pharmacokinetic Profile: A Gateway to the CNS

A prerequisite for any CNS-acting agent is the ability to traverse the blood-brain barrier (BBB). Diphenhydramine's chemical structure, characterized by an unsubstituted side chain, confers the lipophilicity necessary to enhance CNS penetration.[4] Beyond passive diffusion, evidence suggests that diphenhydramine undergoes a net active influx into the brain.[5] Studies in rats have demonstrated an unbound brain interstitial fluid concentration that is fivefold higher than in blood, a finding that is consistent across species, including dogs and nonhuman primates.[5] This active uptake, potentially via a proton-coupled organic cation antiporter, ensures that diphenhydramine achieves therapeutically relevant concentrations at its central targets.[3]

Primary Mechanism of Action: Histamine H1 Receptor Inverse Agonism

The principal CNS effects of diphenhydramine, particularly sedation, are mediated through its interaction with the histamine H1 receptor.[2][6] The H1 receptor, a G-protein-coupled receptor (GPCR), exhibits constitutive activity, meaning it can signal even in the absence of its endogenous ligand, histamine.[7][8] In its active state, the H1 receptor couples to Gq/11 proteins, initiating a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C, respectively, promoting a state of wakefulness and alertness.

Diphenhydramine is not a simple competitive antagonist that merely blocks histamine binding. Instead, it functions as an inverse agonist .[1][9] It preferentially binds to and stabilizes the inactive conformation of the H1 receptor.[7][8] This action shifts the conformational equilibrium away from the active state, reducing the receptor's basal signaling activity below its constitutive level.[7][9] By suppressing this wakefulness-promoting pathway in the CNS, diphenhydramine induces its characteristic drowsiness and sedation.[4][6]

Secondary Mechanisms of Action in the CNS

Diphenhydramine's pharmacological profile is complex, with significant activity at several other CNS targets that contribute to its therapeutic effects and adverse event profile.[6]

Anticholinergic (Antimuscarinic) Activity

Diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors (M1-M5).[1][4] This structural similarity to atropine is not coincidental and is responsible for many of its CNS effects.[4] Blockade of central muscarinic receptors contributes significantly to its sedative, cognitive-impairing, and deliriant effects at high doses.[4][10] This anticholinergic action also explains its utility in managing drug-induced extrapyramidal symptoms and its historical use as an antiparkinsonian agent, as it helps to rebalance the dopaminergic-cholinergic system.[1][4]

Voltage-Gated Sodium Channel Blockade

Diphenhydramine acts as an intracellular blocker of voltage-gated sodium channels, a mechanism that underlies its local anesthetic properties.[6][11] Within the CNS, this action becomes more prominent at higher, often toxic, concentrations. By binding selectively to the inactivated state of the sodium channel, diphenhydramine inhibits neuronal firing.[11][12] This can contribute to CNS depression, and in overdose scenarios, is responsible for severe neuro- and cardiotoxicity, including seizures and arrhythmias.[13][14][15]

Monoamine Transporter Interactions

In the 1960s, it was discovered that diphenhydramine weakly inhibits the reuptake of serotonin.[1][16] While its affinity for the serotonin transporter (SERT) is low and unlikely to be clinically significant at therapeutic doses, this discovery was foundational.[16][17] It spurred the rational design of selective serotonin reuptake inhibitors (SSRIs), with fluoxetine (Prozac) being developed from a similar chemical scaffold.[1] Diphenhydramine also has a very low affinity for the dopamine transporter (DAT).[16]

Experimental Methodologies for Elucidating CNS Mechanisms

The characterization of diphenhydramine's multifaceted CNS profile relies on a suite of robust in vitro and in vivo assays. Understanding these protocols is critical for interpreting pharmacological data.

Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor. The principle is one of competition: measuring how effectively the test compound (diphenhydramine) displaces a known high-affinity radiolabeled ligand from the target receptor.

Objective: To determine the inhibitor constant (Ki) of diphenhydramine for the human histamine H1 receptor.

Methodology:

-

Tissue/Cell Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably transfected to express the human H1 receptor.[16][18] This provides a high concentration of the target protein.

-

Radioligand Selection: A high-affinity H1 receptor radioligand, such as [³H]-mepyramine (also known as pyrilamine), is selected.[2][19]

-

Assay Incubation:

-

A constant concentration of [³H]-mepyramine (typically near its KD value) is incubated with the cell membranes.[18]

-

Parallel incubations are performed with increasing concentrations of unlabeled ("cold") diphenhydramine.

-

A separate set of tubes containing a high concentration of a different unlabeled ligand (e.g., mianserin) is used to determine non-specific binding.[20]

-

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while unbound ligand passes through.

-

Quantification: The filters are washed, and the amount of radioactivity trapped on each filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of diphenhydramine. An IC₅₀ (the concentration of diphenhydramine that inhibits 50% of specific radioligand binding) is determined. The IC₅₀ is then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[18]

Data Summary: Receptor Affinity Profile

The following table summarizes the binding affinities of diphenhydramine for its key CNS targets. The inhibitor constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors; a smaller Ki value indicates a stronger binding affinity.

| Target Receptor/Transporter | Binding Affinity (Ki, nM) | Primary CNS Consequence |

| Histamine H1 | 9.6 - 16 | Sedation, Drowsiness |

| Muscarinic M1 | 80 - 100 | Cognitive Impairment, Anticholinergic Effects |

| Muscarinic M2 | 120 - 490 | Anticholinergic Effects |

| Muscarinic M3 | 84 - 229 | Anticholinergic Effects |

| Muscarinic M4 | 53 - 112 | Antiparkinsonian Effects |

| Muscarinic M5 | 30 - 260 | Anticholinergic Effects |

| Serotonin Transporter (SERT) | >1,000 (weak) | Minimal at therapeutic doses |

| Voltage-Gated Sodium Channel | ~10,000 (inactivated state) | Neurotoxicity (at high doses) |

Data compiled from multiple sources.[1][11]

Conclusion

Diphenhydramine's mechanism of action in the central nervous system is a paradigm of complex pharmacology. While its primary identity is that of a potent H1 receptor inverse agonist, its significant engagement with muscarinic acetylcholine receptors, and to a lesser extent, voltage-gated sodium channels and monoamine transporters, creates a rich and multifaceted pharmacological profile. This complexity is responsible for its diverse therapeutic applications, from sedation to motion sickness, as well as its well-documented adverse effects. For the research scientist, a thorough understanding of these distinct yet interacting mechanisms is essential for designing rigorous experiments and accurately interpreting their outcomes, solidifying diphenhydramine's role as a vital pharmacological tool for probing the intricacies of CNS function.

References

-

National Center for Biotechnology Information (2025). Diphenhydramine. StatPearls. [Link]

-

Wikipedia (n.d.). Diphenhydramine. [Link]

-

Richards, J. R., & Richards, J. R. (2023). Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile. Journal of Clinical Medicine, 12(9), 3149. [Link]

-

DrugBank (n.d.). Pharmacology of Diphenhydramine. [Link]

-

Kuo, C. C., & Chen, R. S. (2000). Inhibition of Na(+) current by diphenhydramine and other diphenyl compounds: molecular determinants of selective binding to the inactivated channels. Molecular pharmacology, 57(1), 135–142. [Link]

-

Dr.Oracle (2025). What is the mechanism of action of Diphenhydramine (Benadryl) and which receptors does it affect? [Link]

-

Al-Abri, S. A., & Al-Abri, M. A. (2017). Electrocardiogram Abnormalities Following Diphenhydramine Ingestion: A Case Report. Journal of Emergency Medicine, Trauma & Acute Care, 2017(1). [Link]

-

University of Virginia Health (n.d.). ToxTalks: Diphenhydramine. [Link]

-

National Center for Biotechnology Information (2023). Diphenhydramine Toxicity. StatPearls. [Link]

-

BioKB (n.d.). Relationship - Diphenhydramine - inhibits - serotonin uptake. [Link]

-

Sadiq, M. W., Borgs, A., Okura, T., Shimomura, K., Kato, S., Deguchi, Y., Jansson, B., Björkman, S., Terasaki, T., & Hammarlund-Udenaes, M. (2011). Diphenhydramine active uptake at the blood-brain barrier and its interaction with oxycodone in vitro and in vivo. Journal of pharmaceutical sciences, 100(9), 3912–3923. [Link]

-

Awdish, R. L., Whitmill, M. L., & Coba, V. (2008). Serotonin Reuptake Inhibition by Diphenhydramine and Concomitant Linezolid Use Can Result in Serotonin Syndrome. Chest, 134(4_MeetingAbstracts), 4001S. [Link]

-

Falus, A., Meretey, K., & Dvorak, A. M. (1987). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Cellular immunology, 105(2), 403–410. [Link]

-

Taylor, D. J., & Wooley, P. H. (1987). Histamine H1 receptors on adherent rheumatoid synovial cells in culture: demonstration by radioligand binding and inhibition of histamine-stimulated prostaglandin E production by histamine H1 antagonists. Annals of the rheumatic diseases, 46(6), 425–430. [Link]

-

Garakani, A., Jaiswal, R., & Jaiswal, S. (2020). Serotonin Syndrome Presenting with Concomitant Tramadol and Diphenhydramine Use: A Case Report of an Unlikely Side-Effect. Cureus, 12(10), e11190. [Link]

-

Shaffer, C. L., Osgood, S. M., & Sanga, M. (2014). Diphenhydramine has similar interspecies net active influx at the blood-brain barrier. Journal of pharmaceutical sciences, 103(5), 1547–1553. [Link]

-

Patsnap Synapse (2024). What are H1 receptor inverse agonists and how do they work? [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2005). A pharmacokinetic study of diphenhydramine transport across the blood-brain barrier in adult sheep: potential involvement of a carrier-mediated mechanism. Journal of veterinary pharmacology and therapeutics, 28(3), 257–263. [Link]

-

de Graaf, C., Lenselink, E. B., & Leurs, R. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 59(21), 9856–9868. [Link]

-

Lenselink, E. B., El-Sabbagh, S., & de Esch, I. J. P. (2017). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS omega, 2(11), 7721–7733. [Link]

-

Ovid Technologies (2014). Diphenhydramine inhibits NMDA-induced currents. European Journal of Anaesthesiology. [Link]

-

Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 32(4), 489–498. [Link]

-

Seidel, T., Köse, M., & Seifert, R. (2016). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacological research, 114, 186–200. [Link]

-

ResearchGate (n.d.). Inhibition of Na+ Current by Diphenhydramine and Other Diphenyl Compounds: Molecular Determinants of Selective Binding to the Inactivated Channels. [Link]

-

Gengo, F. M., Gabos, C., & Miller, J. K. (1989). Antihistamine effects on the central nervous system, cognitive performance and subjective states. Aerospace medicine, 60(11), 1096–1099. [Link]

-

Simons, F. E. (2004). H1 Antihistamines: Current Status and Future Directions. The World Allergy Organization Journal, 17(Suppl 1), S27–S31. [Link]

-

Kim, D., & Kim, J. (2018). Inhibitory effects of antihistamines, diphenhydramine and chlorpheniramine, on proton currents in BV2 microglial cells. European journal of pharmacology, 833, 15–20. [Link]

-

Okun, R., & Akers, D. (1990). Clinical evaluation of diphenhydramine hydrochloride for the treatment of insomnia in psychiatric patients: a double-blind study. The Journal of clinical pharmacology, 30(11), 1041–1048. [Link]

-

Uchida, Y., Ohtsuki, S., & Katsukura, Y. (2011). Increased penetration of diphenhydramine in brain via proton-coupled organic cation antiporter in rats with lipopolysaccharide-induced inflammation. Journal of neuroinflammation, 8, 8. [Link]

Sources

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diphenhydramine active uptake at the blood-brain barrier and its interaction with oxycodone in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Diphenhydramine | Pharmacology Mentor [pharmacologymentor.com]

- 5. Diphenhydramine has similar interspecies net active influx at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 10. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Na(+) current by diphenhydramine and other diphenyl compounds: molecular determinants of selective binding to the inactivated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Electrocardiogram Abnormalities Following Diphenhydramine Ingestion: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.virginia.edu [med.virginia.edu]

- 15. Diphenhydramine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Serotonin Syndrome Presenting with Concomitant Tramadol and Diphenhydramine Use: A Case Report of an Unlikely Side-Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Diphenhydramine H1 Receptor Antagonism Studies

This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in studying Diphenhydramine's antagonism of the histamine H1 receptor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the experimental choices and data interpretation integral to this field.

Introduction: The Enduring Significance of Diphenhydramine

Diphenhydramine, first synthesized in 1943, was one of the earliest antihistamines to be discovered and was approved by the FDA in 1946.[1] It is a first-generation H1 receptor antagonist widely used for treating allergic reactions, such as urticaria and allergic rhinitis.[1][2] Beyond its anti-allergic properties, Diphenhydramine is also utilized for its sedative, antiemetic, and antitussive effects.[3][4] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to its characteristic sedative effects by acting on H1 receptors in the central nervous system (CNS).[5][6][7] This guide delves into the core of its primary mechanism: the antagonism of the histamine H1 receptor.

Section 1: The Molecular Target - Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating allergic and inflammatory responses. When activated by histamine, the H1 receptor initiates a signaling cascade that leads to the classic symptoms of allergy, including itching, sneezing, and increased vascular permeability.[1]

H1 Receptor Signaling Pathway

The H1 receptor is primarily coupled to the Gq/11 family of G-proteins. Upon histamine binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling pathway ultimately leads to the activation of downstream effectors, such as NF-κB, which promotes the expression of pro-inflammatory genes.[7]

Diphenhydramine acts as an inverse agonist at the H1 receptor, meaning it not only blocks the binding of histamine but also reduces the basal activity of the receptor.[6] This inverse agonism is a key aspect of its therapeutic efficacy.

Caption: H1 Receptor Signaling Pathway and Diphenhydramine's Point of Intervention.

Section 2: Methodologies for Studying H1 Receptor Antagonism

A multi-faceted approach is necessary to fully characterize the interaction of Diphenhydramine with the H1 receptor. This involves a combination of in vitro and in vivo studies.

In Vitro Assays

2.1.1. Receptor Binding Assays

The primary method to determine the affinity of a compound for a receptor is the radioligand binding assay. This assay directly measures the binding of a radiolabeled ligand to the receptor in the presence of a competing unlabeled ligand (e.g., Diphenhydramine).

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

-

Preparation of Cell Membranes: Homogenize cells or tissues expressing the H1 receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine) and varying concentrations of unlabeled Diphenhydramine.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Diphenhydramine concentration to generate a competition curve. From this curve, the inhibition constant (Ki) can be calculated, which represents the affinity of Diphenhydramine for the H1 receptor.

2.1.2. Functional Assays

Functional assays are crucial for determining the potency of a compound in modulating receptor activity. For the H1 receptor, a common functional assay is the measurement of intracellular calcium mobilization.

Step-by-Step Protocol for a Calcium Flux Assay:

-

Cell Culture: Culture cells stably expressing the H1 receptor in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of Diphenhydramine to the cells and incubate.

-

Agonist Stimulation: Add a fixed concentration of histamine to stimulate the H1 receptor.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the histamine-induced calcium response against the logarithm of the Diphenhydramine concentration to generate a dose-response curve. From this curve, the IC50 value (the concentration of Diphenhydramine that inhibits 50% of the maximal histamine response) can be determined.

Caption: A logical workflow for the comprehensive study of Diphenhydramine's H1 receptor antagonism.

In Vivo Models

In vivo studies are essential to understand the physiological effects of H1 receptor antagonism. A classic model is the histamine-induced wheal and flare test in animals or humans.

Step-by-Step Protocol for a Histamine-Induced Wheal and Flare Test:

-

Subject Preparation: Administer a single dose of Diphenhydramine or placebo to the subjects.

-

Histamine Challenge: At various time points after drug administration, inject a fixed dose of histamine intradermally.

-

Measurement: Measure the size of the resulting wheal (swelling) and flare (redness) at specific time intervals.

-

Data Analysis: Compare the size of the wheal and flare in the Diphenhydramine-treated group to the placebo group to determine the extent and duration of H1 receptor blockade.

Section 3: Pharmacokinetics and Pharmacodynamics of Diphenhydramine

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of Diphenhydramine is critical for its effective and safe use.

Pharmacokinetic Profile

-

Absorption: Diphenhydramine is well-absorbed after oral administration, with peak plasma concentrations occurring approximately 2 to 3 hours after a dose.[5] Its oral bioavailability is in the range of 40% to 60%.[5]

-

Distribution: It is widely distributed throughout the body, including the central nervous system, which contributes to its sedative effects.[8]

-

Metabolism: Diphenhydramine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6.[5][9]

-

Excretion: The metabolites are mainly excreted in the urine.[10] The elimination half-life of Diphenhydramine varies with age, being approximately 5.4 hours in children, 9.2 hours in young adults, and 13.5 hours in the elderly.[5][11]

Pharmacodynamic Effects

The primary pharmacodynamic effect of Diphenhydramine is the blockade of H1 receptors, leading to a reduction in allergy symptoms.[1] However, due to its ability to cross the blood-brain barrier, it also has significant central effects, most notably sedation.[5] Additionally, Diphenhydramine possesses anticholinergic properties by blocking muscarinic acetylcholine receptors, which can lead to side effects such as dry mouth, blurred vision, and urinary retention.[5][9][12]

Section 4: Quantitative Data Summary

The following tables summarize key quantitative parameters for Diphenhydramine.

Table 1: Physicochemical Properties of Diphenhydramine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁NO·HCl | [8][13] |

| Molecular Weight | 291.82 g/mol | [8][14] |

| Appearance | White crystalline powder | [8][13] |

| Solubility | Freely soluble in water and alcohol | [8][13] |

Table 2: Pharmacokinetic Parameters of Diphenhydramine

| Parameter | Value | Source |

| Oral Bioavailability | 40% - 60% | [5] |

| Time to Peak Plasma Concentration | 2 - 3 hours | [5] |

| Elimination Half-life (Young Adults) | ~9.2 hours | [5][11] |

| Primary Metabolizing Enzyme | CYP2D6 | [5] |

Conclusion

The study of Diphenhydramine's H1 receptor antagonism requires a comprehensive approach that integrates in vitro and in vivo methodologies. A thorough understanding of its affinity and potency at the H1 receptor, coupled with a detailed characterization of its pharmacokinetic and pharmacodynamic profiles, is essential for its rational use in the clinic. This guide provides a framework for researchers to design and interpret studies aimed at further elucidating the complex pharmacology of this historically significant and widely used medication.

References

- What is the mechanism of Diphenhydramine Hydrochloride? - Patsnap Synapse. (2024-07-17).

- Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile. (n.d.).

- What is the mechanism of action of Diphenhydramine (Benadryl) and which receptors does it affect? - Dr.Oracle. (2025-04-20).

- Diphenhydramine Hydrochloride | 147-24-0 - ChemicalBook. (n.d.).

- Diphenhydramine: pharmacokinetics and pharmacodynamics in elderly adults, young adults, and children - PubMed. (1990-07-01).

- Diphenhydramine | C17H21NO | CID 3100 - PubChem - NIH. (n.d.).

- Pharmacology of Diphenhydramine (Benadryl) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025-01-09).

- Diphenhydramine - Wikipedia. (n.d.).

- Diphenhydramine - StatPearls - NCBI Bookshelf - NIH. (2025-03-27).

- Diphenhydramine H1-Antihistamine Action - SMPDB. (2017-09-18).

- Diphenhydramine: Package Insert / Prescribing Information - Drugs.com. (2025-06-24).

- Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile. (n.d.).

- Diphenhydramine Hydrochloride | C17H22ClNO | CID 8980 - PubChem. (n.d.).

- diphenhydramine | anti-allergy, anti-nausea, anti-itch | Britannica. (2026-01-10).

- Diphenhydramine: Uses, Side Effects and Medicines | Apollo Pharmacy. (n.d.).

Sources

- 1. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diphenhydramine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 5. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 6. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. SMPDB [smpdb.ca]

- 8. Diphenhydramine: Package Insert / Prescribing Information [drugs.com]

- 9. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]

- 10. youtube.com [youtube.com]

- 11. Diphenhydramine: pharmacokinetics and pharmacodynamics in elderly adults, young adults, and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Diphenhydramine Hydrochloride | 147-24-0 [amp.chemicalbook.com]

- 14. Diphenhydramine Hydrochloride | C17H22ClNO | CID 8980 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics of Diphenhydramine in Rodent Models

This guide provides a comprehensive, technically-grounded overview of the pharmacokinetic (PK) profile of diphenhydramine in commonly used rodent models. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol recitation. It emphasizes the causal reasoning behind experimental design, integrates self-validating systems within its methodologies, and is grounded in authoritative scientific literature.

Introduction: Why Study Diphenhydramine in Rodents?

Diphenhydramine, a first-generation ethanolamine-derivative antihistamine, serves as a crucial tool in preclinical research.[1] Its well-characterized ability to readily cross the blood-brain barrier (BBB) makes it a model compound for studying CNS drug distribution and the function of specific transporters.[2][3] Furthermore, its sedative and anticholinergic properties are often evaluated in rodent models of behavior and toxicology.[1][4]

Understanding the absorption, distribution, metabolism, and excretion (ADME) of diphenhydramine in rats and mice is fundamental to designing robust experiments and accurately interpreting their outcomes. Significant interspecies differences, particularly in metabolic rate, necessitate a rodent-centric approach to pharmacokinetic analysis.

Core Pharmacokinetic Profile: ADME

The disposition of diphenhydramine in a biological system is governed by four key processes.

Absorption

Diphenhydramine is rapidly and effectively absorbed after oral administration in rodents.[1] Due to its lipophilic nature and basic pKa (~8.98), it readily passes through the gastrointestinal tract. However, like in humans, it is subject to first-pass metabolism in the liver, which can influence its overall bioavailability.[3] While human oral bioavailability is documented at 40-60%, specific bioavailability data in rodents is less consistently reported but is expected to be variable.[2]

Distribution

Following absorption, diphenhydramine distributes extensively throughout the body. A key characteristic is its high volume of distribution, indicative of significant tissue uptake. In rats, the highest concentrations of the drug are found in the lungs, spleen, and brain, with lower levels in the heart, muscle, and liver.[1]

Blood-Brain Barrier Penetration: A critical aspect of diphenhydramine's profile is its efficient transport into the central nervous system. This is not merely passive diffusion; studies in rats and mice have demonstrated that diphenhydramine is a substrate for a proton-coupled organic cation antiporter at the BBB. This active influx mechanism results in unbound brain concentrations that are significantly higher than unbound plasma concentrations.[5][6] This active transport is a key consideration for any neurological or behavioral studies.

Metabolism

The liver is the primary site of diphenhydramine metabolism. The biotransformation process occurs in two main phases:

-

Phase I: The primary metabolic pathway involves two successive N-demethylations of the tertiary amine by cytochrome P450 (CYP) enzymes. The resulting primary amine can then be oxidized to form diphenylmethoxyacetic acid.

-

Phase II: Metabolites can be conjugated with glycine or glutamine before excretion.

Key Cytochrome P450 Enzymes: In humans, the principal CYP isozyme responsible for the high-affinity N-demethylation of diphenhydramine is CYP2D6 , with lower-affinity contributions from CYP1A2, CYP2C9, and CYP2C19.[2] Rodent orthologs perform these functions. For instance, the human CYP2C cluster has a significantly different and more complex corresponding cluster in mice (Cyp2c).[7] It is crucial for researchers to be aware of these species-specific differences in CYP expression and activity, as they directly impact the drug's half-life and exposure.

Below is a diagram illustrating the primary metabolic pathway of diphenhydramine.

Excretion

Metabolites of diphenhydramine are primarily excreted in the urine.[1] Very little of the parent compound is eliminated unchanged, highlighting the extensive hepatic metabolism the drug undergoes.

Comparative Pharmacokinetic Parameters

A defining feature of diphenhydramine pharmacokinetics is the dramatically shorter half-life in rodents compared to humans. This has profound implications for study design, particularly for determining dosing frequency and sampling time points.

| Parameter | Rat | Mouse | Human (for comparison) | Source(s) |

| Route of Admin. | IV / PO | IV / PO | IV / PO | |

| T½ (half-life) | ~1 hour | ~0.1 hours | 3.4 - 9.3 hours | [8] |

| Tmax (oral) | Rapid | Rapid | ~2-3 hours | [2] |

| Bioavailability (oral) | Variable (First-Pass Effect) | Variable (First-Pass Effect) | 40-72% | [2][3][9] |

| Distribution | High to lungs, spleen, brain | Similar to rat expected | Widely distributed, crosses BBB | [1][10] |

| Primary Metabolism | Hepatic (CYP enzymes) | Hepatic (CYP enzymes) | Hepatic (CYP2D6) | [1][2] |

| Primary Excretion | Urine (as metabolites) | Urine (as metabolites) | Urine (as metabolites) | [1][10] |

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for conducting pharmacokinetic studies of diphenhydramine in rodent models.

Dosing Formulation & Administration

Causality: The choice of vehicle and administration route is critical for ensuring consistent drug delivery and minimizing experimental artifacts. Diphenhydramine hydrochloride is freely soluble in water, making sterile saline an ideal and non-toxic vehicle for both oral and intravenous routes.[10]

Protocol 1: Oral Gavage (PO) Administration

-

Preparation:

-

Calculate the required mass of Diphenhydramine HCl based on the desired dose (e.g., 10 mg/kg) and the number/weight of animals.

-

Dissolve the powder in sterile 0.9% saline to a final concentration that allows for a standard gavage volume (e.g., 5 mL/kg for rats, 10 mL/kg for mice).[11] Ensure the solution is clear and fully dissolved.

-

-

Procedure:

-

Weigh the animal to determine the precise dosing volume.

-

Select an appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats, with a flexible or ball-tip).[12] Measure the needle from the animal's snout to the last rib to prevent stomach perforation and mark the tube.[12]

-

Securely restrain the animal, ensuring the head and body are aligned vertically to straighten the esophagus.[9]

-

Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it over the tongue into the esophagus. The animal should swallow reflexively. Never force the needle. [12]

-

Once at the pre-measured depth, slowly depress the syringe plunger over 2-3 seconds.

-

Gently remove the needle along the same path of insertion.

-

Monitor the animal for 5-10 minutes for any signs of respiratory distress.[11]

-

Protocol 2: Intravenous (IV) Tail Vein Injection

-

Preparation:

-

Prepare the dosing solution as described for oral gavage using sterile 0.9% saline.

-

The maximum IV bolus injection volume is typically 5 ml/kg.[13]

-

-

Procedure:

-

Induce vasodilation of the tail veins by warming the animal under a heat lamp for 5-10 minutes or placing the cage on a warming pad. This is the single most critical step for success.[13][14]

-

Place the animal in a suitable restrainer.

-

Wipe the tail with 70% ethanol to clean the injection site and improve vein visualization.[14]

-

Using a small gauge needle (e.g., 27-30G for a mouse) attached to the syringe, identify one of the lateral tail veins.[15]

-

With the needle bevel facing up and nearly parallel to the tail, insert the needle smoothly about 2-3 mm into the vein.[6]

-

Slowly inject the solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.[15]

-

After injection, withdraw the needle and apply gentle pressure with gauze for ~30 seconds to prevent bleeding.[14]

-

Return the animal to its cage and monitor for any adverse reactions.

-

Serial Blood Sampling for PK Profiling

Causality: Serial sampling from the same animal is vastly superior to composite sampling from different animals at each time point. It reduces animal usage and, more importantly, eliminates inter-animal variability, leading to a more accurate and reliable PK profile.[5]

Protocol 3: Blood Collection via Saphenous Vein

-

Preparation:

-

Prepare microcentrifuge tubes pre-coated with an anticoagulant (e.g., K2-EDTA).

-

-

Procedure:

-

Gently restrain the animal. Anesthesia is not typically required.

-

Shave a small patch of fur from the hind leg to expose the saphenous vein.

-

Wipe the area with 70% ethanol.

-

Puncture the vein with a sterile lancet or small gauge needle (e.g., 25G).

-

Collect the emerging blood drop into a heparinized capillary tube or directly into the microcentrifuge tube. The target volume per time point is typically 20-50 µL.

-

After collection, apply gentle pressure with dry gauze to achieve hemostasis.

-

Repeat at scheduled time points (e.g., 5, 15, 30 min, 1, 2, 4, 8 hours), alternating legs if necessary.

-

Sample Processing and Analysis

Causality: Proper sample handling is essential to prevent drug degradation and ensure accurate quantification. For bioanalysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity to measure drug concentrations in small volume samples.[7] Protein precipitation is a rapid and effective method for removing the bulk of interfering proteins from plasma before injection.[3]

Protocol 4: Plasma Preparation and LC-MS/MS Quantification

-

Plasma Separation:

-

Immediately after collection, centrifuge the blood samples (e.g., 5,000 x g for 10 min at 4°C).

-

Carefully transfer the supernatant (plasma) to a new, clean tube. Store at -80°C until analysis.

-

-

Sample Extraction (Protein Precipitation):

-

To a 20 µL aliquot of plasma, add 60 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., orphenadrine or a deuterated version of diphenhydramine).[16]

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C).

-

Transfer the clear supernatant to an autosampler vial for injection.

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 2.1 mm × 50 mm, 3.5 μm).[3]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Detection: Tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for diphenhydramine (e.g., m/z 256.0 → 167.0) and the internal standard.[3]

-

-

Quantification:

-

Generate a calibration curve using blank rodent plasma spiked with known concentrations of diphenhydramine.

-

Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Brain Tissue Analysis

Causality: To confirm CNS penetration and determine brain-to-plasma ratios, direct measurement in brain tissue is required. The tissue must be efficiently homogenized to release the drug, and lipids that can interfere with LC-MS analysis must be managed.

Protocol 5: Brain Homogenate Preparation

-

Collection: At a terminal time point, euthanize the animal and immediately perfuse with ice-cold saline to remove blood from the brain vasculature.

-

Homogenization:

-

Analysis:

-

Process the resulting homogenate using the same protein precipitation and LC-MS/MS method described for plasma (Protocol 4). The results will yield the concentration of drug per gram of brain tissue.

-

Conclusion

The study of diphenhydramine pharmacokinetics in rodent models is a valuable exercise in preclinical drug development, offering insights into BBB transport, hepatic metabolism, and interspecies scaling. The dramatic difference in metabolic rate between rodents and humans is a critical takeaway, necessitating careful consideration of dosing regimens to achieve relevant exposures. By employing the robust, validated protocols detailed in this guide, researchers can generate high-quality, reproducible data that will reliably inform the progression of CNS drug discovery programs.

References

-

Surgery – tail vein injection. (2013). MMPC.org. Available at: [Link]

-

Murine Pharmacokinetic Studies. (N.D.). PMC - NIH. Available at: [Link]

-

Diphenhydramine as a selective probe to study H+-antiporter function at the blood–brain barrier. (N.D.). PubMed Central. Available at: [Link]

-

UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (N.D.). University of British Columbia. Available at: [Link]

-

Intravenous Tail Vein Injections. (2022). Texas Tech University IACUC. Available at: [Link]

-

Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration. (1986). PubMed. Available at: [Link]

-

Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. (N.D.). PMC - NIH. Available at: [Link]

-

A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. (2023). PMC - PubMed Central. Available at: [Link]

-

A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (N.D.). ResearchGate. Available at: [Link]

-

Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (N.D.). PubMed Central. Available at: [Link]

-

Generation and characterization of novel cytochrome P450 Cyp2c gene cluster knockout and CYP2C9 humanized mouse lines. (N.D.). PubMed. Available at: [Link]

-

Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. (2022). PMC - NIH. Available at: [Link]

-

Diphenhydramine. (N.D.). Wikipedia. Available at: [Link]

-

Diphenhydramine. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]

-

Diphenhydramine kinetics following intravenous, oral, and sublingual dimenhydrinate administration. (1990). PubMed. Available at: [Link]

-

Diphenhydramine HCL. (2023). Rat Guide. Available at: [Link]

-

Diphenhydramine Hydrochloride (CASRN 147-24-0) in F344/N Rats and B6C3F1Mice (Feed Studies). (N.D.). National Toxicology Program. Available at: [Link]

-

Diphenhydramine pharmacokinetics after oral and intravenous administration of diphenhydramine and oral administration of dimenhydrinate to healthy dogs, and pharmacodynamic effect on histamine-induced wheal formation: a pilot study. (N.D.). ResearchGate. Available at: [Link]

-

Single-Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents. (2017). Wiley Online Library. Available at: [Link]

-

Diphenhydramine Hydrochloride Injection. (2013). accessdata.fda.gov. Available at: [Link]

-

Diphenhydramine Injection: Package Insert / Prescribing Info. (N.D.). Drugs.com. Available at: [Link]

-

Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University IACUC. Available at: [Link]

Sources

- 1. Diphenhydramine HCL – Rat Guide [ratguide.com]

- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]

- 7. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Single‐Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diphenhydramine Injection: Package Insert / Prescribing Info [drugs.com]

- 11. Diphenhydramine kinetics following intravenous, oral, and sublingual dimenhydrinate administration. | Semantic Scholar [semanticscholar.org]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. mmpc.org [mmpc.org]

- 14. depts.ttu.edu [depts.ttu.edu]

- 15. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Diphenhydramine HCl

This guide provides a comprehensive technical overview of the synthesis and chemical properties of diphenhydramine hydrochloride (HCl), a first-generation antihistamine with a long history of therapeutic use.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis methodologies, and analytical considerations for this widely used active pharmaceutical ingredient (API).

Introduction: The Enduring Relevance of a First-Generation Antihistamine

Discovered in 1943 by George Rieveschl, diphenhydramine was the first prescription antihistamine approved by the FDA in 1946.[1] Chemically, it is 2-(diphenylmethoxy)-N,N-dimethylethylamine hydrochloride.[3] Its enduring presence in medicine is a testament to its efficacy in treating allergic reactions, insomnia, and motion sickness.[4] This guide will explore the fundamental chemistry that underpins its synthesis and therapeutic action.

Synthesis of Diphenhydramine HCl: From Benchtop to Industrial Scale

The synthesis of diphenhydramine HCl can be approached through several strategic routes. The choice of a particular pathway is often dictated by factors such as precursor availability, desired scale, and green chemistry considerations.

Classical Synthesis via Nucleophilic Substitution

A prevalent and historically significant method for synthesizing diphenhydramine involves the nucleophilic substitution reaction between a benzhydryl halide and 2-(dimethylamino)ethanol.[][6] The benzhydryl bromide is often preferred over the chloride due to its greater reactivity.

Reaction Scheme:

Caption: Classical synthesis of Diphenhydramine HCl.

Causality Behind Experimental Choices:

-

Choice of Leaving Group: Bromine is a better leaving group than chlorine, facilitating a more efficient SN2 reaction. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater polarizability of the bromide ion, which stabilizes the transition state.

-

Solvent Selection: The reaction is typically carried out in a non-polar aprotic solvent to prevent solvolysis of the benzhydryl bromide and to favor the SN2 pathway.

-

Final Salt Formation: The free base of diphenhydramine is an oily, lipid-soluble substance.[3] Conversion to the hydrochloride salt is achieved by treating the free base with dry hydrogen chloride gas dissolved in a suitable solvent like ethanol.[7] This significantly improves its water solubility and stability, making it suitable for pharmaceutical formulations.[8]

Experimental Protocol (Illustrative):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylmethyl bromide in a suitable anhydrous solvent (e.g., toluene).

-

Nucleophilic Addition: Add a stoichiometric equivalent of 2-(dimethylamino)ethanol to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and wash with water to remove any unreacted 2-(dimethylamino)ethanol and its salts.

-

Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the oily diphenhydramine free base.

-

Salt Formation: Dissolve the free base in anhydrous ethanol and bubble dry hydrogen chloride gas through the solution until saturation.

-

Crystallization and Isolation: Cool the solution to induce crystallization of diphenhydramine HCl. Collect the white crystalline solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Grignard-Based Synthesis

An alternative approach involves a Grignard reaction, which offers a different strategy for constructing the diphenylmethyl moiety.[7]

Reaction Workflow:

Caption: Grignard-based synthesis of Diphenhydramine HCl.

Expertise in Action:

The Grignard route, while multi-stepped, provides flexibility in precursor selection. The critical step is the formation of the Grignard reagent, which requires strictly anhydrous conditions to prevent its quenching by water. The subsequent halogenation of the resulting diphenylmethanol is a key transformation to introduce a good leaving group for the final etherification step.

Green Chemistry Approach: Continuous Flow Synthesis

Modern pharmaceutical manufacturing is increasingly adopting continuous flow technologies to enhance safety, efficiency, and sustainability. A continuous end-to-end synthesis of diphenhydramine hydrochloride has been developed, showcasing significant advantages in atom economy and waste minimization.[9][10]

This process involves combining streams of chlorodiphenylmethane and N,N-dimethylaminoethanol at high temperatures in the absence of a solvent.[9] The product is formed as a molten salt, which flows through the reactor, simplifying purification.[9] This method aligns with several principles of green chemistry, including waste minimization, atom economy, and the elimination of hazardous solvents.[9][10]

Chemical Properties of Diphenhydramine HCl

A thorough understanding of the physicochemical properties of diphenhydramine HCl is paramount for its formulation, analysis, and ensuring therapeutic efficacy.

Physicochemical Characteristics

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂ClNO | [7] |

| Molecular Weight | 291.82 g/mol | [7][11] |

| Appearance | White or almost white crystalline powder | [3][11] |

| Odor | Odorless | [3] |

| Taste | Bitter, numbing | [3][11] |

| Melting Point | 166-170 °C | [12] |

| Solubility | Very soluble in water; Freely soluble in alcohol. | [3] |

| pKa | 9 | [3][8] |

| pH (1% aq. solution) | ~5 | [3] |

Stability and Degradation Profile

Diphenhydramine HCl is stable under normal storage conditions but can degrade under specific environmental stresses.

-

Light Sensitivity: It slowly darkens upon exposure to light and should be stored in light-resistant containers.[3][13]

-

pH Stability: The compound is unstable under both strongly acidic and alkaline conditions, where it can undergo hydrolysis of the ether linkage.[13]

-

Oxidative Degradation: Diphenhydramine HCl is susceptible to oxidation. Significant degradation has been observed in the presence of oxidizing agents like hydrogen peroxide.[13] The primary degradation pathways involve hydrolysis of the ether group and oxidation of the ether and aromatic groups.[13]

-

Thermal Stability: Elevated temperatures can lead to degradation.[13]

Impurities and Related Compounds

Process-related impurities and degradation products must be monitored to ensure the safety and efficacy of the final drug product.[4] Common impurities include:

-

N-desmethyl-diphenhydramine: A metabolite and potential process impurity.[8]

-

Diphenylmethanol (Benzhydrol): A precursor and potential hydrolysis product.[8]

-

Benzophenone: An oxidation product.[8]

-

Diphenhydramine N-oxide: A potential degradant and process-related impurity.[13]

Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide specifications for impurity limits.[4]

Analytical Methodologies

Robust analytical methods are essential for the quality control of diphenhydramine HCl, including its identification, quantification, and impurity profiling.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of diphenhydramine HCl in both bulk drug substance and pharmaceutical formulations.[14][15]

Typical HPLC Parameters:

-

Column: C18 or other suitable reverse-phase columns.[14]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[14]

-

Detection: UV detection is commonly employed, with wavelengths around 220 nm or 254 nm being suitable.[15]

Validated HPLC methods are crucial for separating diphenhydramine from its potential impurities and degradation products.[15][16]

Spectroscopic Methods

-

UV-Visible Spectrophotometry: This technique can be used for the quantification of diphenhydramine HCl. The maximum absorption is typically observed around 258 nm.[17]

-

Spectrofluorimetry: A highly sensitive method for the determination of diphenhydramine HCl has been developed based on the formation of a fluorescent ion-pair complex with reagents like eosin Y.[18][19]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for the identification and structural confirmation of diphenhydramine HCl, with characteristic peaks corresponding to its functional groups.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for the definitive structural elucidation of diphenhydramine HCl and its related compounds.[21][22]

Conclusion

Diphenhydramine HCl remains a significant molecule in the pharmaceutical landscape. A deep understanding of its synthesis, from traditional methods to modern continuous flow processes, provides a foundation for process optimization and sustainable manufacturing. Furthermore, a comprehensive knowledge of its chemical properties, stability, and analytical methodologies is critical for ensuring the quality, safety, and efficacy of this important therapeutic agent. This guide serves as a foundational resource for scientists and researchers dedicated to the ongoing development and quality control of diphenhydramine HCl.

References

-

SynThink. (n.d.). Diphenhydramine EP Impurities & Related Compounds. Retrieved from [Link]

-

Veeprho. (n.d.). Diphenhydramine Impurities and Related Compound. Retrieved from [Link]

-

Wikipedia. (2024, May 18). Diphenhydramine. Retrieved from [Link]

-

PubChem. (n.d.). Diphenhydramine Hydrochloride. Retrieved from [Link]

-

Snead, D. R., & Jamison, T. F. (2013). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Chemical Science, 4(7), 2822-2826. Retrieved from [Link]

-

Khan, A. A., & Sultana, N. (2018). Validated Analytical Spectrofluorimetric Method for Quantitation of Diphenhydramine HCl in Commercial Dosage Forms. Open Access Journal of Pharmaceutical Research, 2(4). Retrieved from [Link]

-

ResearchGate. (n.d.). Forced Degradation Study of Diphenhydramine HCl. Retrieved from [Link]

-

Ahmed, S. H., & Tarek, I. (2020). Development of a Method for Determination of Diphenhydramine HCl and Ibuprofen in Pharmaceutical Preparations (Tablets). Systematic Reviews in Pharmacy, 11(9), 564-570. Retrieved from [Link]

-

Deline, J. F., et al. (2022). Multistep Synthesis of Diphenhydramine: A Modular Laboratory for First-Semester Organic Chemistry Students. Journal of Chemical Education, 99(11), 3865-3871. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. Journal of pharmaceutical and biomedical analysis, 193, 113725. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2021). UV Spectrophotometry and Validation of Diphenhydramine HCl. Retrieved from [Link]

-

Pharmacy India. (2020, July 29). Synthesis of Diphenhydramine Hydrochloride | Mechanism of Action | BP 501T | L~2. Retrieved from [Link]

-

Slideshare. (n.d.). SYNTHESIS OF ANTIHISTAMINE AGENTS.#UNIT 01#PMC-I. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Diphenhydramine-impurities. Retrieved from [Link]

- Donnelly, R. F. (1998). Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene syringes. The Canadian journal of hospital pharmacy, 51(5), 205–210.

-

Fisher Digital Publications. (2018). Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look at an Old Drug. Retrieved from [Link]

-

Khan, A. A., & Sultana, N. (2018). Validated Analytical Spectrofluorimetric Method for Quantitation of Diphenhydramine HCl in Commercial Dosage Forms. Open Access Journal of Pharmaceutical Research, 2(4). Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Molecules (Basel, Switzerland), 27(23), 8346. Retrieved from [Link]

-

Portalone, G., et al. (1999). X-Ray crystallography studies and CP-MAS 13C NMR spectroscopy on the solid-state stereochemistry of diphenhydramine hydrochloride, an antihistaminic drug. Journal of the Chemical Society, Perkin Transactions 2, (11), 2375-2379. Retrieved from [Link]

-

SciSpace. (2013). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation. Retrieved from [Link]

-

PubChem. (n.d.). Diphenhydramine. Retrieved from [Link]

- Google Patents. (n.d.). CN103265439A - Preparation method of diphenhydramine.

-

Gpatindia. (2020, July 30). DIPHENHYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

ResearchGate. (n.d.). Continuous-flow synthesis of diphenhydramine hydrochloride, lidocaine hydrochloride, diazepam and fluoxetine hydrochloride. Retrieved from [Link]

-

Maghssoudi, R. H., Fawzi, A. B., & Moosavi Meerkalaiee, M. A. N. (1976). Spectrophotometric Determination of Diphenhydramine. HCl in Pharmaceutical Preparations. Journal of AOAC INTERNATIONAL, 59(2), 263-265. Retrieved from [Link]

- Google Patents. (n.d.). CN104892435B - The preparation method of diphenhydramine.

-

DSpace@MIT. (2013). End-to-End Continuous Flow Synthesis and Purification of Diphenhydramine Hydrochloride Featuring Atom Economy, In-Line Separation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Synthesis of Benadryl. Retrieved from [Link]

-

NIST. (n.d.). diphenhydramine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103989639A - Diphenhydramine hydrochloride particles and preparation method thereof.

Sources

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. Diphenhydramine hydrochloride | Histamine Receptor | TargetMol [targetmol.com]

- 3. Diphenhydramine Hydrochloride | 147-24-0 [amp.chemicalbook.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 6. Diphenhydramine synthesis - chemicalbook [chemicalbook.com]

- 7. Diphenhydramine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. veeprho.com [veeprho.com]

- 9. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. Diphenhydramine Hydrochloride | C17H22ClNO | CID 8980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Diphenhydramine Hydrochloride - LKT Labs [lktlabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sysrevpharm.org [sysrevpharm.org]

- 15. Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 16. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijarsct.co.in [ijarsct.co.in]

- 18. openaccesspub.org [openaccesspub.org]

- 19. oap-lifescience.org [oap-lifescience.org]

- 20. Diphenhydramine Hydrochloride(147-24-0) IR Spectrum [m.chemicalbook.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. X-Ray crystallography studies and CP-MAS 13C NMR spectroscopy on the solid-state stereochemistry of diphenhydramine hydrochloride, an antihistaminic drug - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Architecture of Affinity: A Deep Dive into the Structure-Activity Relationship of Diphenhydramine

An In-depth Technical Guide for Drug Development Professionals

Introduction: Beyond a Simple Antihistamine

Diphenhydramine, first synthesized in 1943, is a cornerstone of first-generation antihistamines, recognized for its potent efficacy in treating allergic reactions.[1] However, its therapeutic utility is tempered by a broad spectrum of off-target effects, including sedation, anticholinergic side effects like dry mouth, and local anesthetic properties.[2] This multifaceted pharmacological profile arises from its interaction with a range of physiological receptors, a direct consequence of its specific chemical architecture. For the modern medicinal chemist and drug development professional, a thorough understanding of diphenhydramine's structure-activity relationship (SAR) is not merely an academic exercise. It is a critical case study in the principles of drug design, illustrating how subtle molecular modifications can profoundly influence potency, selectivity, and clinical phenotype. This guide will deconstruct the diphenhydramine scaffold to provide a granular analysis of its SAR, offering insights into the rational design of future therapeutics.

The First-Generation H1-Antihistamine Pharmacophore: A Blueprint for Action

Diphenhydramine is a quintessential example of the classical H1-antihistamine pharmacophore. This model is characterized by several key features that are essential for effective interaction with the histamine H1 receptor. Understanding this general framework is crucial for contextualizing the specific SAR of diphenhydramine and its analogs.

The generalized structure can be represented as: Ar¹/Ar²-X-(CH₂)n-NR¹R²

Where:

-

Ar¹ and Ar²: Two aromatic rings (aryl groups), which are critical for binding affinity. In diphenhydramine, these are both phenyl rings.

-

X: A connecting atom, which can be an oxygen (as in the amino alkyl ether class to which diphenhydramine belongs), a nitrogen, or a carbon.

-

(CH₂)n: An alkyl chain, typically an ethylene group (n=2), that acts as a spacer.

-

NR¹R²: A terminal tertiary amine, which is protonated at physiological pH and is crucial for receptor interaction.

This spatial arrangement of two bulky aromatic groups and a protonatable amine, separated by a flexible linker, is the fundamental blueprint for first-generation H1-receptor antagonists.

Caption: A generalized pharmacophore model for first-generation H1-antihistamines.

Deconstructing Diphenhydramine: A Three-Part SAR Analysis

The structure of diphenhydramine can be systematically dissected into three key components: the benzhydryl moiety (the two phenyl rings), the ethylamine side chain, and the ether linkage. The following sections will analyze the SAR of each component, supported by quantitative data where available.

The Benzhydryl Moiety: The Anchor of Affinity

The two phenyl rings of the benzhydryl group are fundamental for high-affinity binding to the H1 receptor. These bulky, lipophilic groups are thought to engage in hydrophobic and van der Waals interactions within a pocket of the receptor.

-

Requirement for Two Aromatic Rings: The presence of both phenyl rings is crucial for potent H1-antagonist activity. Removal or saturation of one of the rings leads to a significant drop in affinity.

-

Aromatic Substitutions:

-

Para-substitution: Introducing a small substituent, such as a chlorine or methyl group, in the para position of one of the phenyl rings can increase H1-receptor affinity. For example, the p-chloro substituted analog, carbinoxamine, is a potent antihistamine.[2]

-

Ortho-substitution: Substitution at the ortho position can have varied effects. In the case of orphenadrine, the ortho-methyl substitution on one phenyl ring slightly reduces H1-receptor affinity compared to diphenhydramine but significantly enhances its anticholinergic (muscarinic antagonist) activity, leading to its primary use as a muscle relaxant and anti-parkinsonian agent.[3][4]

-

-

Heteroaromatic Rings: Replacing one of the phenyl rings with a heteroaromatic ring, such as a 2-pyridyl group, is a common strategy that often leads to highly potent antihistamines. Doxylamine, which features a 2-pyridyl ring in place of one phenyl ring, is a notable example.[2]

The Ethylamine Side Chain and Ether Linkage: Tuning Selectivity and Properties

The nature of the linker and the terminal amine group plays a critical role in modulating the activity, selectivity, and pharmacokinetic properties of diphenhydramine analogs.

-

The Ether Linkage: The ether oxygen in diphenhydramine is a key structural feature of the ethanolamine class of antihistamines. Its replacement with other atoms can alter the compound's properties, but the oxygen atom itself is not an absolute requirement for H1-antagonism, as evidenced by the propylamine and ethylenediamine classes of antihistamines.

-

The Alkyl Spacer:

-

Length: An ethylene (-CH₂-CH₂-) spacer between the ether oxygen and the terminal nitrogen is optimal for H1-receptor affinity in this class.[2]

-

Branching: The introduction of a methyl group on the carbon alpha to the ether function results in doxylamine, which retains potent antihistaminic activity.[2]

-

-

The Terminal Amine:

-

Tertiary Amine: For maximal H1-antagonist activity, the terminal nitrogen atom should be a tertiary amine, such as the dimethylamino group in diphenhydramine.[5] This group is protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue in the receptor binding pocket.

-

N-Alkyl Substituents: Increasing the size of the alkyl groups on the nitrogen can decrease antihistaminic activity and increase anticholinergic activity.

-

Cyclic Amines: Incorporating the terminal nitrogen into a heterocyclic ring system is a common modification. For instance, in clemastine, the dimethylamino group and part of the ethyl chain are incorporated into a pyrrolidine ring, and the spacer is elongated. This modification results in a potent antihistamine with reduced sedative properties compared to diphenhydramine.[2][6]

-

The Impact of Stereochemistry

Diphenhydramine itself is achiral. However, modifications to its structure, such as the introduction of a methyl group in doxylamine or the specific stereochemistry of clemastine, introduce chiral centers. The H1 receptor, being a chiral macromolecule, often exhibits stereoselectivity in its interactions with ligands.

-

Doxylamine: Doxylamine is a racemic mixture. Studies have shown that the R-(+)-enantiomer of doxylamine possesses significantly higher antihistaminic activity compared to the S-(-)-enantiomer and the racemic mixture.[7][8] This highlights the importance of the three-dimensional arrangement of the pharmacophoric elements for optimal receptor fit.

-

Clemastine: Clemastine has two chiral centers, and its antihistaminic activity resides predominantly in the (R,R)-enantiomer.[9]

Quantitative Analysis: Receptor Binding Affinities

The off-target effects of diphenhydramine are a direct result of its significant affinity for other receptors, most notably muscarinic acetylcholine receptors. This lack of selectivity is a hallmark of first-generation antihistamines and the primary driver for the development of second and third-generation agents with improved receptor specificity. The following table presents a quantitative comparison of diphenhydramine's binding affinities (Ki values) at various receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Diphenhydramine Ki (nM) | Cetirizine Ki (nM) | Fexofenadine Ki (nM) |

| Histamine H1 | 14.08 | ~6 | ~10 |

| Muscarinic M1 | 210 | >10,000 | >10,000 |

| Muscarinic M2 | 130 | >10,000 | >10,000 |

| Muscarinic M3 | 240 | >10,000 | >10,000 |

| Muscarinic M4 | 112 | >10,000 | >10,000 |

| Muscarinic M5 | 260 | >10,000 | >10,000 |

Data compiled from BenchChem's "Assessing the Specificity of Diphenhydramine in a Multi-Receptor System: A Comparative Guide".

This data quantitatively demonstrates diphenhydramine's potent H1-receptor antagonism (Ki = 14.08 nM) but also its significant affinity for all five muscarinic receptor subtypes (Ki values ranging from 112 to 260 nM). This promiscuity is the molecular basis for its anticholinergic side effects. In stark contrast, the second-generation antihistamines, cetirizine and fexofenadine, exhibit high selectivity for the H1 receptor, with negligible affinity for muscarinic receptors at therapeutic concentrations.

The H1-Receptor Binding Site: A Molecular Perspective

To understand the causality behind the SAR of diphenhydramine, it is essential to consider its interaction with the H1 receptor at a molecular level. The H1 receptor is a G-protein coupled receptor (GPCR), and molecular modeling and site-directed mutagenesis studies have elucidated key interactions:

Caption: Key interactions between diphenhydramine and the H1 receptor binding pocket.

-